molecular formula C11H14BCl2NO2 B3107768 2,4-Dichloropyridine-5-boronic acid pinacol ester CAS No. 1622217-00-8

2,4-Dichloropyridine-5-boronic acid pinacol ester

Cat. No.: B3107768
CAS No.: 1622217-00-8
M. Wt: 274.0
InChI Key: CLSAGFRLGTXEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloropyridine-5-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions. The pinacol ester moiety enhances the stability and

Scientific Research Applications

Analytical Challenges and Solutions

Pinacolboronate esters, including those derived from pyridine boronic acids, are key intermediates in Suzuki coupling reactions for synthesizing complex molecules. However, their high reactivity and susceptibility to hydrolysis pose significant analytical challenges. Traditional analysis methods like GC and normal-phase HPLC are unsuitable due to the compounds' nonvolatile nature and poor solubility in organic solvents. Reversed-phase HPLC under highly basic conditions (pH 12.4) with ion pairing reagents has been used successfully to stabilize and analyze these esters, demonstrating the adaptability of analytical techniques to accommodate the reactive nature of pinacolboronate esters (Zhong et al., 2012).

Synthesis and Coupling Reactions

The synthesis of pyridine boronic esters through iridium-catalyzed borylation and their application in Suzuki coupling reactions has been documented. These reactions enable the integration of electron-withdrawing groups into organic compounds, highlighting the versatility of pyridine boronic esters in synthesizing electron-deficient molecules (Batool et al., 2016). Additionally, the formation of exciplexes between pyridinium boronic acids and phenyl groups through cation-π stacking interactions has been observed, which is enhanced by the addition of pinacol, indicating potential applications in molecular sensing and fluorescence enhancement (Huang et al., 2010).

Environmental and Synthetic Methodologies

Innovative, environmentally benign methods for forming boronic acid esters from boronic acids and diols through mechanochemistry have been developed, eliminating the need for solvents and highlighting the push towards greener chemical processes (Schnürch et al., 2007). Metal- and additive-free photoinduced borylation of haloarenes presents an efficient route to boronic acids and esters, showcasing advancements in catalyst-free synthetic methodologies that reduce potential metal contamination in pharmaceutical applications (Mfuh et al., 2017).

Polymer Synthesis and Modification

The synthesis of boronic acid (co)polymers from stable boronic ester monomers using reversible addition-fragmentation chain transfer (RAFT) polymerization has been demonstrated. This method allows for the precise control of polymer molecular weight and the creation of block copolymers that form micelles in aqueous media, indicating potential applications in drug delivery and materials science (Cambre et al., 2007).

Safety and Hazards

While the specific safety and hazards of 2,4-Dichloropyridine-5-boronic acid pinacol ester are not available, similar compounds like 2-Chloro-4-pyridinylboronic acid pinacol ester are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 2,4-Dichloropyridine-5-boronic acid pinacol ester are organic synthesis processes, particularly those involving carbon-carbon bond formation . The compound is a valuable building block in these processes, with its boron moiety capable of being converted into a broad range of functional groups .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the compound participating in electronically divergent processes with a metal catalyst, such as palladium . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are facilitated by the boron moiety of the compound, which can be converted into a broad range of functional groups .

Pharmacokinetics

It’s worth noting that the compound’s stability and ease of purification make it a valuable component in organic synthesis . Its stability also presents challenges, particularly when it comes to the removal of the boron moiety at the end of a sequence if required .

Result of Action

The compound’s action results in the formation of new organic compounds through carbon-carbon bond formation . For example, it has been used in the formal anti-Markovnikov hydromethylation of alkenes . The compound’s protodeboronation has also been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound is usually bench stable, easy to purify, and often even commercially available . It’s important to handle it in a well-ventilated place, avoid contact with skin and eyes, and prevent fire caused by electrostatic discharge steam . Additionally, the compound’s susceptibility to hydrolysis is dependent on the pH, with the rate of reaction considerably accelerated at physiological pH .

Properties

IUPAC Name

2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSAGFRLGTXEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloropyridine-5-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
2,4-Dichloropyridine-5-boronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
2,4-Dichloropyridine-5-boronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
2,4-Dichloropyridine-5-boronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
2,4-Dichloropyridine-5-boronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
2,4-Dichloropyridine-5-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.